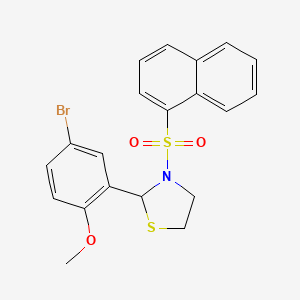
2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromo-substituted methoxyphenyl group and a naphthalene sulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Bromo-Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its attachment to the thiazolidine ring.
Attachment of the Naphthalene Sulfonyl Group: This can be done by reacting the thiazolidine intermediate with a naphthalene sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the bromo group.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted thiazolidines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine: Lacks the naphthalene sulfonyl group.
3-(Naphthalene-1-sulfonyl)-1,3-thiazolidine: Lacks the bromo-methoxyphenyl group.
2-(5-Chloro-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine: Has a chloro group instead of a bromo group.
Uniqueness
The presence of both the bromo-methoxyphenyl group and the naphthalene sulfonyl group in 2-(5-Bromo-2-methoxyphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine makes it unique. These functional groups may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
特性
CAS番号 |
537678-21-0 |
|---|---|
分子式 |
C20H18BrNO3S2 |
分子量 |
464.4 g/mol |
IUPAC名 |
2-(5-bromo-2-methoxyphenyl)-3-naphthalen-1-ylsulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C20H18BrNO3S2/c1-25-18-10-9-15(21)13-17(18)20-22(11-12-26-20)27(23,24)19-8-4-6-14-5-2-3-7-16(14)19/h2-10,13,20H,11-12H2,1H3 |
InChIキー |
MMVRYDGYOBTPSA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
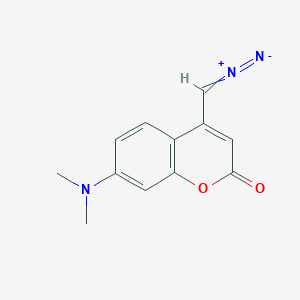
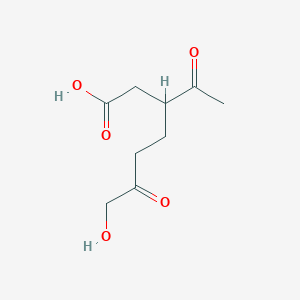
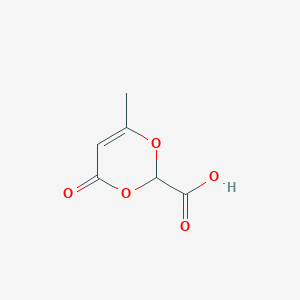
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
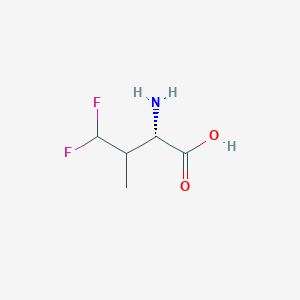
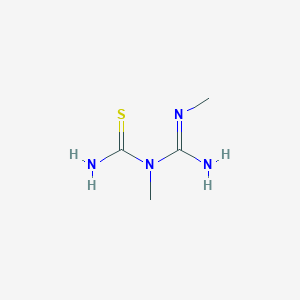
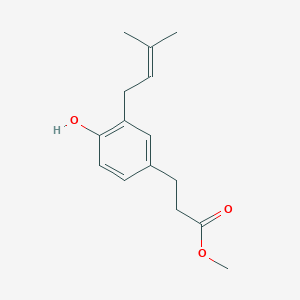
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)
